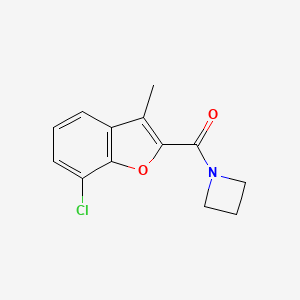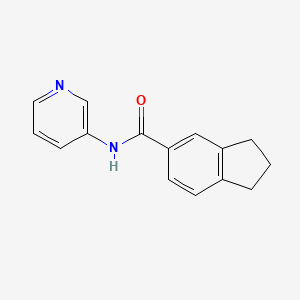
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone, also known as ABT-288, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ABT-288 is a selective dopamine D4 receptor antagonist that has been found to have anxiolytic and antidepressant effects.
Mécanisme D'action
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone is a selective dopamine D4 receptor antagonist that binds to the D4 receptor with high affinity. The D4 receptor is involved in the regulation of mood, motivation, and reward, and is therefore a target for the treatment of psychiatric disorders. By blocking the D4 receptor, Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone modulates the activity of the dopamine system, which is thought to be dysregulated in psychiatric disorders.
Biochemical and Physiological Effects:
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been found to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has several advantages for lab experiments, including its high affinity and selectivity for the D4 receptor, and its ability to cross the blood-brain barrier. However, Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has several limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone. One direction is to further investigate its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to study its potential use in the treatment of drug addiction and Parkinson's disease. Additionally, future studies could focus on the development of more potent and selective D4 receptor antagonists, as well as the identification of biomarkers for the response to Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone treatment.
Méthodes De Synthèse
The synthesis of Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone involves several steps, including the preparation of the benzofuran intermediate and the coupling of the azetidine ring. The benzofuran intermediate is prepared by reacting 3-methyl-2-nitrobenzoic acid with 4-chlorophenylboronic acid in the presence of a palladium catalyst. The azetidine ring is then coupled to the benzofuran intermediate using a copper-catalyzed aziridination reaction. The final product is obtained by deprotecting the azetidine ring using trifluoroacetic acid.
Applications De Recherche Scientifique
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been extensively studied for its potential therapeutic applications in the treatment of psychiatric disorders such as anxiety and depression. It has been found to have anxiolytic and antidepressant effects in preclinical studies, and clinical trials are currently underway to evaluate its efficacy in humans. Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.
Propriétés
IUPAC Name |
azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-9-4-2-5-10(14)12(9)17-11(8)13(16)15-6-3-7-15/h2,4-5H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXBMUDFQZQWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Cl)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)


![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)

![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)


![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

